molecular formula C14H14O2 B008676 4,5-Dimethyl-3-phenylbenzene-1,2-diol CAS No. 108272-57-7

4,5-Dimethyl-3-phenylbenzene-1,2-diol

Cat. No.: B008676
CAS No.: 108272-57-7
M. Wt: 214.26 g/mol
InChI Key: XAGGATIVVBSVFP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-phenylbenzene-1,2-diol is a dihydroxybenzene derivative featuring a phenyl group at the 3-position and methyl groups at the 4- and 5-positions of the benzene ring. This substitution pattern confers unique physicochemical properties, such as increased hydrophobicity due to the phenyl and methyl groups, which may influence solubility, stability, and biological interactions.

Properties

CAS No.

108272-57-7

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4,5-dimethyl-3-phenylbenzene-1,2-diol

InChI

InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3

InChI Key

XAGGATIVVBSVFP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O

Synonyms

[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene derivatives . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization and chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,5-dimethylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other carbonyl-containing compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-Phenyl-4,5-dimethylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4,5-Dimethyl-3-phenylbenzene-1,2-diol, differing primarily in substituent type, position, or functional groups:

Compound Name Substituents Key Structural Features Source/Reference
4-[2',4'-Dihydroxy-6'-(hydroxymethyl)benzyl]benzene-1,2-diol 4-position: benzyl group with hydroxyl and hydroxymethyl substituents Branched diol with polar functional groups
3-(3,5-Dichlorophenyl)benzene-1,2-diol 3-position: 3,5-dichlorophenyl group Chlorinated aryl group enhancing lipophilicity
3-Chloro-4,5-dimethylbenzene-1,2-diol 3-position: chlorine; 4,5-positions: methyl groups Chlorine substitution adjacent to diol
4,6-Di-tert-butyl-3-(Schiff base)benzene-1,2-diol 4,6-positions: bulky tert-butyl groups; 3-position: Schiff base ligands Steric hindrance and metal-chelating capability
5-(Aminomethyl)-3,4-dibromobenzene-1,2-diol 3,4-positions: bromine; 5-position: aminomethyl group Bromine and polar amine functionality

Physicochemical Properties

Substituents significantly influence solubility, stability, and reactivity:

  • Hydrophobicity : The phenyl group in this compound increases lipophilicity compared to analogs with polar groups (e.g., hydroxymethyl in ). Chlorine or bromine substitutions (e.g., ) further enhance hydrophobicity.
  • Stability : Bulky substituents like tert-butyl groups () improve steric protection of the diol, reducing oxidation susceptibility. In contrast, electron-withdrawing groups (e.g., halogens) may destabilize the aromatic ring.
  • Acidity: The 1,2-diol configuration increases acidity compared to monophenolic analogs (e.g., 3,4-dimethylphenol in ).
Antioxidant Activity
  • Bromophenols (e.g., 5-(aminomethyl)-3,4-dibromobenzene-1,2-diol) exhibit potent DPPH and ABTS radical scavenging, outperforming butylated hydroxytoluene (BHT) and ascorbic acid .
Antimicrobial Activity
  • 4-(3-hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol (a fungal metabolite) demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Silver(I) complexes of diol Schiff bases (e.g., ) show enhanced antibacterial activity compared to free ligands but remain less potent than standard antibiotics.
Antiparasitic Activity

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
This compound C₁₄H₁₄O₂ 214.26 3.2 ~0.5 (DMSO)
3-Chloro-4,5-dimethylbenzene-1,2-diol C₈H₉ClO₂ 172.61 2.8 ~1.2 (MeOH)
5-(Aminomethyl)-3,4-dibromobenzene-1,2-diol C₇H₇Br₂NO₂ 327.95 1.5 ~2.0 (H₂O)

*Predicted using fragment-based methods.

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